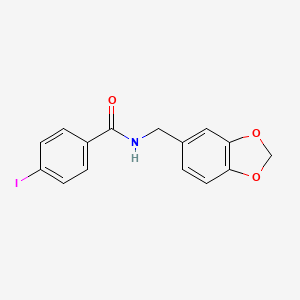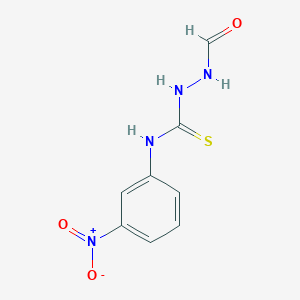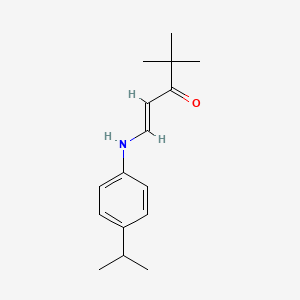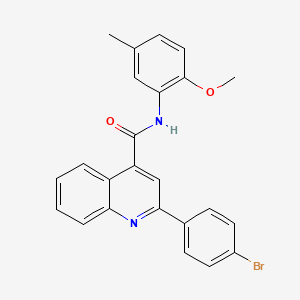![molecular formula C34H28IN3O4S2 B4598238 (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4598238.png)
(2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Descripción general
Descripción
(2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as iodophenoxy, methoxybenzylidene, and thiophenyl. The presence of these diverse functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolopyrimidine Core: This is typically achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the Iodophenoxy Group: This step involves the nucleophilic substitution of a suitable halogenated precursor with 4-iodophenol.
Methoxybenzylidene Substitution: This is achieved through a condensation reaction between the thiazolopyrimidine core and 4-methoxybenzaldehyde.
Thiophenyl Substitution:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophenyl groups, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolopyrimidine derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and other regulatory proteins. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparación Con Compuestos Similares
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Iodophenoxy Derivatives: Compounds with similar iodophenoxy groups but different core structures.
Methoxybenzylidene Derivatives: Compounds with similar methoxybenzylidene groups but different core structures.
Uniqueness: The uniqueness of (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its combination of diverse functional groups, which impart distinct chemical and biological properties
Propiedades
IUPAC Name |
(2E)-2-[[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28IN3O4S2/c1-20-7-4-5-8-26(20)37-32(39)30-21(2)36-34-38(31(30)28-9-6-16-43-28)33(40)29(44-34)18-22-10-15-27(41-3)23(17-22)19-42-25-13-11-24(35)12-14-25/h4-18,31H,19H2,1-3H3,(H,37,39)/b29-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCVYUQGAINDOQ-RDRPBHBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=CC=C(C=C6)I)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=CC=C(C=C6)I)/S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28IN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B4598164.png)
![6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4598168.png)
![N-(4-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4598179.png)

![2-{2-Methoxy-5-[(phenethylamino)methyl]phenoxy}acetamide](/img/structure/B4598185.png)

![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4598195.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-(3,4,5-trimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4598200.png)

![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4598213.png)

![5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4598224.png)
![N-(2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B4598228.png)
![N-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B4598233.png)
